

Spectroscopic Profiling of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxy-3-ethoxybenzaldehyde**

Cat. No.: **B1270981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Butoxy-3-ethoxybenzaldehyde** ($C_{13}H_{18}O_3$). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted data and established knowledge of spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of **4-Butoxy-3-ethoxybenzaldehyde** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Butoxy-3-ethoxybenzaldehyde**. These predictions are derived from analysis of structurally similar compounds and computational models.

Table 1: Predicted 1H NMR Spectral Data (in $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.85	s	1H	Ar-CHO
~7.42	dd	1H	Ar-H (ortho to CHO)
~7.39	d	1H	Ar-H (ortho to O-Bu)
~6.95	d	1H	Ar-H (ortho to O-Et)
~4.15	q	2H	O-CH ₂ -CH ₃ (ethoxy)
~4.05	t	2H	O-CH ₂ -(CH ₂) ₂ -CH ₃ (butoxy)
~1.85	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (butoxy)
~1.50	m	2H	O-(CH ₂) ₂ -CH ₂ -CH ₃ (butoxy)
~1.48	t	3H	O-CH ₂ -CH ₃ (ethoxy)
~0.98	t	3H	O-(CH ₂) ₃ -CH ₃ (butoxy)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~191.0	CHO
~155.0	Ar-C-O (ethoxy)
~150.0	Ar-C-O (butoxy)
~130.0	Ar-C-CHO
~126.5	Ar-CH (ortho to CHO)
~112.0	Ar-CH (ortho to O-Et)
~111.5	Ar-CH (ortho to O-Bu)
~69.0	CH ₂ -O (butoxy)
~64.5	CH ₂ -O (ethoxy)
~31.0	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (butoxy)
~19.2	O-(CH ₂) ₂ -CH ₂ -CH ₃ (butoxy)
~14.7	O-CH ₂ -CH ₃ (ethoxy)
~13.8	O-(CH ₂) ₃ -CH ₃ (butoxy)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~2960-2850	Strong	C-H stretch (alkane)
~2830, ~2730	Medium	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aromatic aldehyde)
~1590, ~1510	Medium	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1140	Strong	C-O stretch (alkyl ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
222.13	[M] ⁺	Molecular Ion
193.10	[M-C ₂ H ₅] ⁺	Loss of ethyl group
165.07	[M-C ₄ H ₉] ⁺	Loss of butyl group
151.04	[M-C ₄ H ₉ O] ⁺	Loss of butoxy group
123.04	[M-C ₄ H ₉ O-CO] ⁺	Subsequent loss of CO

Note: Predicted data is for guidance and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Butoxy-3-ethoxybenzaldehyde**. These are based on standard laboratory practices for the analysis of organic compounds.

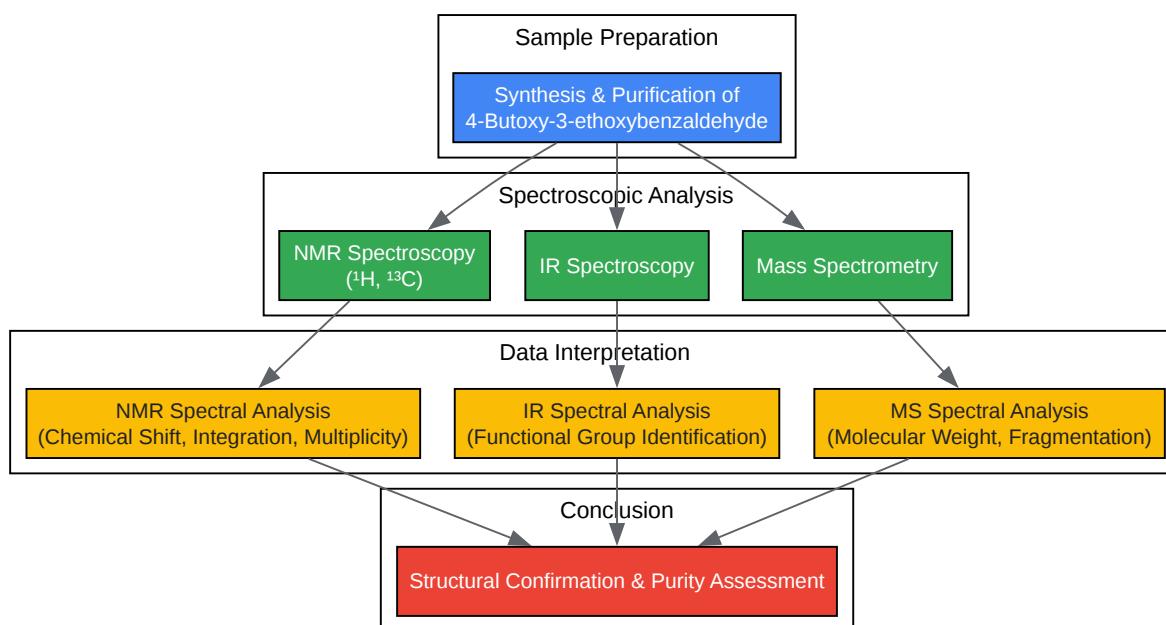
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Butoxy-3-ethoxybenzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

- Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over a range of 4000-400 cm^{-1} .
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.


Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the compound into a GC system coupled to a mass spectrometer.
 - Direct Infusion: Infuse a dilute solution of the compound directly into the ion source.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Butoxy-3-ethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profiling of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270981#spectroscopic-data-nmr-ir-ms-of-4-butoxy-3-ethoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com